
6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18ClN5O4S and its molecular weight is 483.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Interactions
The compound showcases a complex heterocyclic structure that involves interactions such as N-H...O and C-H...π hydrogen bonds, contributing to its stability and reactivity. These interactions facilitate the formation of centrosymmetric dimers and chains, which are essential for understanding the compound's crystalline behavior and potential applications in materials science and drug design (Low et al., 2004). The presence of elements like chlorine and methoxy groups within the compound's structure suggests its potential involvement in electronic properties and reactivity patterns that are crucial for pharmaceutical and materials chemistry research.
Synthesis of Novel Compounds
The compound's framework serves as a precursor or intermediate in synthesizing novel heterocyclic compounds, which have shown significant pharmacological activities, including anti-inflammatory and analgesic properties. This indicates the compound's versatility and potential utility in developing new therapeutic agents (Abu‐Hashem et al., 2020). Such studies emphasize the importance of understanding the compound's chemical behavior for synthesizing biologically active molecules.
Potential for Developing Antifungal Agents
Research into compounds with similar structures has led to the synthesis of novel antifungal agents. These studies focus on understanding the solubility, thermodynamics, and partitioning processes in biologically relevant solvents, which are critical for designing effective antifungal treatments. The investigation into these properties provides insights into the compound's potential application in developing new antifungal therapies, highlighting the importance of physicochemical properties in drug design and development (Volkova et al., 2020).
Crystal Structure and Biological Activity
The detailed analysis of crystal structures related to this compound has implications for understanding its biological activity. Such studies can elucidate the compound's interaction with biological targets, providing a foundation for designing molecules with enhanced efficacy and selectivity for specific biological pathways. This approach is vital for the rational design of drugs and understanding the molecular basis of their activity (Lu Jiu-fu et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a pyrimidine-2,4(1H,3H)-dione with a triazole derivative containing a thioether and an oxoethyl group, followed by the addition of a methyl group to the triazole ring.", "Starting Materials": [ "Pyrimidine-2,4(1H,3H)-dione", "5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Methyl iodide" ], "Reaction": [ "The triazole derivative is first activated by reacting it with DCC and DMAP to form an active ester intermediate.", "The active ester intermediate is then reacted with the pyrimidine-2,4(1H,3H)-dione to form the desired compound.", "Finally, the triazole ring is methylated using methyl iodide to yield the final product." ] } | |
| 852152-73-9 | |
Molekularformel |
C22H18ClN5O4S |
Molekulargewicht |
483.93 |
IUPAC-Name |
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN5O4S/c1-32-17-4-2-3-16(11-17)28-19(9-15-10-20(30)25-21(31)24-15)26-27-22(28)33-12-18(29)13-5-7-14(23)8-6-13/h2-8,10-11H,9,12H2,1H3,(H2,24,25,30,31) |
InChI-Schlüssel |
NEMLECPKXYJXND-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2685086.png)
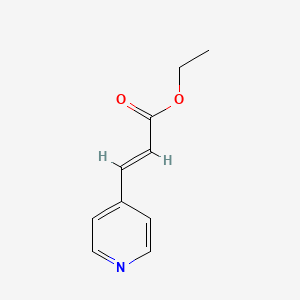
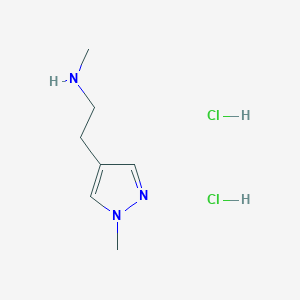
![1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685093.png)
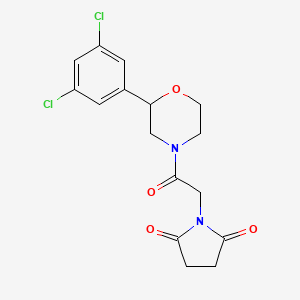
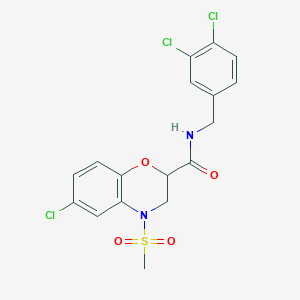

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2685098.png)
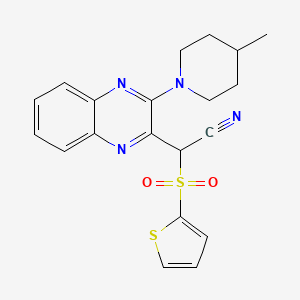
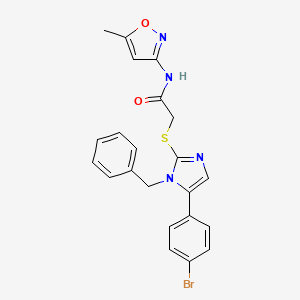
![5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2685104.png)
![(E)-3-(2,3-Dichloropyridin-4-yl)-1-[5-methyl-1-(4-methylphenyl)triazol-4-yl]prop-2-en-1-one](/img/structure/B2685105.png)
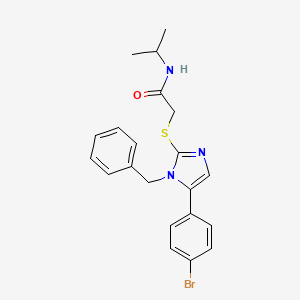
![2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2685108.png)
